N-[4-(dimethylamino)phenyl]-4-methylbenzamide
Overview
Description
N-[4-(dimethylamino)phenyl]-4-methylbenzamide is a useful research compound. Its molecular formula is C16H18N2O and its molecular weight is 254.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 254.141913202 g/mol and the complexity rating of the compound is 287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Histone Deacetylase Inhibition
N-acylhydrazone derivatives, including those with a dimethylamino phenyl component, have been studied for their role as histone deacetylase (HDAC) inhibitors. Compounds like N-acylhydrazone have shown promising results in inhibiting HDAC6/8, suggesting their potential as molecular therapies for cancer. The effects on cell migration and cell cycle arrest further reinforce the potential therapeutic applications in oncology (Rodrigues et al., 2016).
Organic Synthesis and Structure Analysis
The synthesis and structural analysis of compounds containing dimethylamino phenyl groups have been a focus of research. For instance, studies on the rotation around the carbon amino nitrogen bond in compounds such as N,N-dimethylbenzamide have provided insights into their structural properties. This research is essential for understanding the reactivity and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Karlsen et al., 2002).
Corrosion Inhibition
Research has explored the use of dimethylamino phenyl derivatives as corrosion inhibitors. For example, studies on compounds like N '- {(E) - [4- (dimethylamino) phenyl] methylidene}benzenesulfonohydrazide have demonstrated their effectiveness in protecting metals like carbon steel in acidic environments. These findings have practical implications in industries where metal corrosion is a significant concern (Ichchou et al., 2019).
Catalysis and Organic Reactions
The role of dimethylamino phenyl derivatives in catalyzing organic reactions has been another area of focus. Research on reactions like the activation of hydrogen peroxide for bromination of organic substrates has utilized compounds such as benzyl 2-((dimethylamino)methyl)phenyl selenoxide. These studies contribute to the development of new, efficient methods for organic synthesis, which are crucial in pharmaceutical manufacturing and material science (Goodman & Detty, 2004).
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-4-6-13(7-5-12)16(19)17-14-8-10-15(11-9-14)18(2)3/h4-11H,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCJUKUXBXHAFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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